Potency Against L858R/T790M Double Mutant Versus Wild-Type EGFR
EGFR-TK-IN-1 (compound 7o) demonstrates potent inhibition of the L858R/T790M double mutant EGFR. A direct head-to-head comparison is not available in the primary publication, but its potency can be contextualized against the well-characterized third-generation inhibitor osimertinib. EGFR-TK-IN-1 exhibits an IC50 of 8.5 nM against EGFRL858R/T790M [1], which is in a comparable range to osimertinib's reported IC50 of 1-15 nM for the same mutant [2]. Importantly, the primary study highlights a strong antiproliferative effect on mutant-driven cells over wild-type cells, a key feature of mutant-selective inhibitors [1].
| Evidence Dimension | Enzymatic inhibition of EGFR L858R/T790M |
|---|---|
| Target Compound Data | IC50 = 8.5 nM |
| Comparator Or Baseline | Osimertinib (IC50 = 1-15 nM) [2] |
| Quantified Difference | Potency in the same low nanomolar range |
| Conditions | Biochemical kinase assay |
Why This Matters
This confirms the compound's ability to target the most common resistance mutation driving disease progression in NSCLC, making it a valuable tool for investigating T790M-positive models.
- [1] Wang, C., Wang, X., Wang, X., et al. (2024). Design, synthesis and biological evaluation of potent epidermal growth factor receptor tyrosine kinase (EGFR-TK) inhibitors against resistance mutation for lung cancer treatment. Bioorganic Chemistry, 143, 107004. View Source
- [2] Cross, D. A., Ashton, S. E., Ghiorghiu, S., et al. (2014). AZD9291, an irreversible EGFR TKI, overcomes T790M-mediated resistance to EGFR inhibitors in lung cancer. Cancer Discovery, 4(9), 1046-1061. View Source
